2-(Difluoromethyl)-4-nitro-1H-indole

Green Chemistry Synthetic Methodology Process Chemistry

2-(Difluoromethyl)-4-nitro-1H-indole (CAS: 1416372-06-9) is a heteroaromatic building block belonging to the class of functionalized indoles. It possesses a molecular formula of C9H6F2N2O2 and a molecular weight of 212.15 g/mol.

Molecular Formula C9H6F2N2O2
Molecular Weight 212.15 g/mol
CAS No. 1416372-06-9
Cat. No. B12971088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Difluoromethyl)-4-nitro-1H-indole
CAS1416372-06-9
Molecular FormulaC9H6F2N2O2
Molecular Weight212.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(N2)C(F)F)C(=C1)[N+](=O)[O-]
InChIInChI=1S/C9H6F2N2O2/c10-9(11)7-4-5-6(12-7)2-1-3-8(5)13(14)15/h1-4,9,12H
InChIKeyFBXCKTHAVZCYRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Difluoromethyl)-4-nitro-1H-indole: Properties and Role as a C-2 Functionalized Scaffold


2-(Difluoromethyl)-4-nitro-1H-indole (CAS: 1416372-06-9) is a heteroaromatic building block belonging to the class of functionalized indoles . It possesses a molecular formula of C9H6F2N2O2 and a molecular weight of 212.15 g/mol . This compound is structurally defined by the concurrent presence of a strongly electron-withdrawing nitro group at the 4-position and a difluoromethyl (CF2H) moiety at the 2-position of the indole core . The difluoromethyl group is a valuable pharmacophore known for enhancing metabolic stability and acting as a bioisostere in medicinal chemistry. This specific substitution pattern imparts unique electronic and physicochemical properties, making it a strategic intermediate for developing high-value molecules in pharmaceutical and agrochemical research.

Why Generic 4-Nitroindole Derivatives Cannot Replace the C-2 Difluoromethyl Moiety


The substitution of 2-(Difluoromethyl)-4-nitro-1H-indole with other 4-nitroindole analogs (e.g., unsubstituted, methyl, or isomeric variants) is not scientifically interchangeable for applications requiring a defined electronic and steric profile. The difluoromethyl group at the C-2 position is not a passive substituent; it exerts a distinct combination of strong electron-withdrawing inductive effect and unique hydrogen-bonding capacity compared to a methyl or trifluoromethyl group [1]. This specific moiety critically influences the electron density of the indole ring, directly impacting its reactivity in downstream transformations and its binding interactions with biological targets [2]. Furthermore, the C-2 position on the indole ring is a key site for functionalization, as evidenced by recent synthetic methodologies specifically targeting C-2 difluoromethylation [3]. Substituting this compound with a C-1 isomer or an analog lacking this specific group would lead to a different molecular geometry, altered metabolic stability, and a divergent pharmacological profile, thereby invalidating structure-activity relationships (SAR) in lead optimization programs.

Quantitative Evidence Guide: How 2-(Difluoromethyl)-4-nitro-1H-indole Differentiates from Analogs


Enhanced Synthetic Efficiency via Electrochemical C-2 Functionalization

A modern, catalyst- and oxidant-free electrochemical method has been developed for the selective synthesis of C-2 difluoromethylated indoles, including this compound [1]. This contrasts with traditional synthetic routes for other difluoromethyl indole isomers or related analogs, which often require expensive metal catalysts, harsh oxidants, or multi-step procedures. The method provides a more atom-economical and environmentally friendly pathway.

Green Chemistry Synthetic Methodology Process Chemistry

Divergent Physicochemical Profile Relative to Trifluoromethyl Analogs

The gem-difluoromethyl (CF2H) moiety in 2-(Difluoromethyl)-4-nitro-1H-indole provides a distinct physicochemical advantage over a trifluoromethyl (CF3) group. Systematic studies on fluorinated motifs have demonstrated that a gem-difluoro unit imparts a measurable decrease in lipophilicity compared to its gem-trifluoro counterpart, while also offering hydrogen bond donor capacity [1]. This dual effect is critical for optimizing drug-like properties, as excessive lipophilicity is often linked to poor solubility and higher toxicity.

Medicinal Chemistry ADME Properties Drug Design

Isomeric Selectivity: Divergent Reactivity from C-1 Difluoromethyl Analogs

The placement of the difluoromethyl group at the C-2 position, as in 2-(Difluoromethyl)-4-nitro-1H-indole, results in a fundamentally different electronic distribution and reactivity profile compared to its regioisomer, 1-(difluoromethyl)-4-nitro-1H-indole (CAS 1774830-17-9). The N-1 position is the site of electrophilic attack and alkylation, whereas the C-2 position is crucial for nucleophilic and metal-catalyzed cross-coupling reactions [1]. The distinct electronic effects on the indole pi-system dictate the outcome of further synthetic elaborations and are known to produce different biological activities .

Chemical Biology Synthetic Chemistry Lead Optimization

Enhanced Metabolic Stability Conferred by the Difluoromethyl Group

Fluorination is a well-established strategy to improve metabolic stability. The CF2H group in 2-(Difluoromethyl)-4-nitro-1H-indole is specifically recognized for its ability to block metabolic hotspots on the indole ring, a property that is significantly enhanced compared to non-fluorinated or methyl-substituted analogs [1]. Indoles are known to undergo extensive oxidation by cytochrome P450 enzymes, primarily at the 5/6-positions, but the presence of an electron-withdrawing group like CF2H can alter the electronic landscape of the ring, reducing its susceptibility to oxidative metabolism [2].

Drug Metabolism Pharmacokinetics Medicinal Chemistry

Optimal Research and Industrial Applications for 2-(Difluoromethyl)-4-nitro-1H-indole


Lead Optimization in Drug Discovery for Enhanced Metabolic Stability

This compound is ideally suited for structure-activity relationship (SAR) studies aimed at improving the pharmacokinetic profile of an indole-based lead series. By incorporating the 2-(Difluoromethyl)-4-nitro-1H-indole scaffold, medicinal chemists can systematically evaluate the impact of the CF2H group on blocking metabolic hot spots, thereby increasing the compound's microsomal half-life and overall drug-likeness, as supported by evidence on the class-level benefits of gem-difluorination [REFS-1, REFS-2].

Sustainable Process Development and Scale-up

The development of a green electrochemical method for synthesizing C-2 difluoromethylated indoles [1] positions this compound as a prime candidate for scale-up. Process chemists can leverage this catalyst- and oxidant-free route to develop a more cost-effective, safer, and environmentally compliant manufacturing process, reducing waste and eliminating the need for expensive transition metals.

Chemical Biology Probe Development

The unique combination of a strong electron-withdrawing nitro group and a lipophilic, metabolically stable CF2H moiety makes this compound an excellent core for developing novel chemical probes. The nitro group can be reduced to a primary amine, providing a functional handle for bioconjugation or further diversification, while the CF2H group ensures the resulting probe maintains favorable physicochemical properties for cellular studies, as inferred from its class-level attributes [REFS-1, REFS-2].

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